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Introduction

Thiarubrine B, a naturally occurring 1,2-dithiin, exhibits significant antibiotic and antifungal
activity. Isolated from the giant ragweed (Ambrosia trifida), its unique structure, characterized
by a dithiin ring flanked by a butenynyl and a pentadiynyl substituent, has made it a compelling
target for total synthesis.[1][2] This document provides a detailed protocol for the total synthesis
of Thiarubrine B, based on the convergent synthesis strategy developed by Block et al. The
methodology involves the strategic use of Sonogashira coupling reactions to construct the
carbon skeleton, followed by a final ring-forming step to yield the target molecule.

Overall Synthetic Strategy

The total synthesis of Thiarubrine B is achieved through a multi-step linear sequence.[3] The
core of the strategy involves the preparation of a key intermediate, (Z,Z2)-3,6-
bis(benzylthio)undeca-3,5-diene-1,7,9-triyne, which is then elaborated to introduce the terminal
functional groups of the side chains. The final step involves the formation of the 1,2-dithiin ring.
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Experimental Protocols

The following protocols are adapted from the total synthesis reported by Block and his

colleagues.

Protocol 1: Synthesis of (Z,Z)-3,6-bis(benzylthio)-1-
(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (Compound

8)

This protocol outlines the formation of a key intermediate through a series of coupling

reactions.

Table 1: Reaction Parameters for the Synthesis of Intermediate 8

Reagents and
Step o
Conditions

Product Yield (%)

a 1. n-BuLi, Ss, BnBr

(E,E)-1,4-
bis(benzylthio)-1-
(triphenylstannyl)-6-
(trimethylsilyl)hexa-
1,3-diene-5-yne (6)

(E,E)-1,4-
bis(benzylthio)-1-iodo-
6-(trimethylsilyl)hexa-
1,3-diene-5-yne (7)

1-pentyne, Pd(PPhs)a,
Cul, Et2NH

(2,2)-3,6-
bis(benzylthio)-1-
(trimethylsilyl)undeca-
3,5-diene-1,7,9-triyne
(8

Yields for individual steps a and b were not explicitly provided in the primary literature

abstracts, but the overall sequence is reported as efficient.

Methodology:
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o Step a: The synthesis begins with the preparation of the stannyl derivative 6. This is
achieved through a lithium-halogen exchange followed by quenching with elemental sulfur
and subsequent alkylation with benzyl bromide.

o Step b: The stannyl group in 6 is replaced with iodine by treatment with molecular iodine to
afford the iodo-derivative 7.

e Step c: A Sonogashira coupling reaction between 7 and 1-pentyne is carried out in the
presence of a palladium catalyst (Pd(PPhs)4), a copper(l) co-catalyst (Cul), and an amine
base (diethylamine) to yield the key intermediate 8.

Protocol 2: Synthesis of (Z,2)-3,6-bis(benzylthio)undeca-
3,5-diene-1,7,9-triyne (Compound 9)

This protocol describes the deprotection of the trimethylsilyl group.

Table 2: Reaction Parameters for the Synthesis of Intermediate 9

Temperatur . .
Reagent Solvent °C) Time (h) Product Yield (%)
e o
(Z,2)-3,6-
bis(benzylthio
Room
K2COs3 Methanol - Jundeca-3,5-
Temperature _
diene-1,7,9-
triyne (9)

Detailed quantitative data for this specific step is not available in the provided abstracts.
Methodology:

e The trimethylsilyl protecting group is removed from compound 8 using potassium carbonate
in methanol. This reaction proceeds under mild conditions to yield the terminal alkyne 9.

Protocol 3: Synthesis of (Z,Z)-5,8-bis(benzylthio)trideca-
1,5,7-triene-3,9,11-triyne (Compound 10)
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This protocol details the introduction of the butenyl side chain.

Table 3: Reaction Parameters for the Synthesis of Intermediate 10

Reagent Catalyst Base Solvent Product Yield (%)
catalyst

(Z,2)-5,8-

bis(benzylt

hio)trideca-
Pd(PPhs)a  Cul Et2NH - 1,5,7- -

triene-

3,9,11-

triyne (10)

Vinyl
bromide

Detailed quantitative data for this specific step is not available in the provided abstracts.
Methodology:

e Asecond Sonogashira coupling is performed between the terminal alkyne 9 and vinyl
bromide.

e The reaction is catalyzed by a palladium complex and a copper(l) salt in the presence of an
amine base to afford compound 10.

Protocol 4: Total Synthesis of Thiarubrine B

This final protocol describes the debenzylation and oxidative cyclization to form the 1,2-dithiin

ring.

Table 4: Reaction Parameters for the Synthesis of Thiarubrine B

Reagents and Overall Yield (%)
Step . Product )
Conditions from triyne 15
a Na/NHs Dithiol intermediate
b I2,-30 °C Thiarubrine B 22
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The provided literature indicates a 22% overall yield for the final two steps from a related triyne
intermediate (15), suggesting a similar efficiency for this pathway.

Methodology:

o Step a (Debenzylation): The benzyl protecting groups of compound 10 are removed using a
dissolving metal reduction with sodium in liquid ammonia. This generates the corresponding
dithiol intermediate.

o Step b (Oxidative Cyclization): The dithiol is then subjected to oxidative cyclization with
iodine at low temperature (-30 °C) to form the 1,2-dithiin ring, yielding Thiarubrine B as a
red-colored liquid.

Visualizing the Workflow

The following diagram illustrates the key transformations in the total synthesis of Thiarubrine

Click to download full resolution via product page

Caption: Workflow for the total synthesis of Thiarubrine B.

Conclusion

The total synthesis of Thiarubrine B has been successfully achieved and provides a
framework for the synthesis of related dithiin natural products. The key steps rely on robust and
well-established methodologies, particularly the Sonogashira cross-coupling reaction, which
allows for the efficient construction of the complex carbon skeleton.[4] This protocol serves as a
valuable resource for researchers in natural product synthesis and medicinal chemistry who are
interested in exploring the biological activities of Thiarubrine B and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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